molecular formula C21H21ClN2O2S B2639601 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline CAS No. 1251709-15-5

3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline

Cat. No.: B2639601
CAS No.: 1251709-15-5
M. Wt: 400.92
InChI Key: QOXMLUJAMAFJDY-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a quinoline-based heterocyclic compound featuring a 4-chlorophenyl sulfonyl group at position 3 and a 3-methylpiperidinyl substituent at position 3. Quinoline derivatives are renowned for their structural versatility and broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(3-methylpiperidin-1-yl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S/c1-15-5-4-12-24(14-15)21-18-6-2-3-7-19(18)23-13-20(21)27(25,26)17-10-8-16(22)9-11-17/h2-3,6-11,13,15H,4-5,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXMLUJAMAFJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the 4-Chlorophenylsulfonyl Group: The quinoline derivative is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the 4-chlorophenylsulfonyl group.

    Attachment of the 3-Methylpiperidin-1-yl Group: Finally, the compound is reacted with 3-methylpiperidine under suitable conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to attach the 3-methylpiperidin-1-yl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the sulfonyl group to a sulfide or thiol derivative is possible under strong reducing conditions.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain types of cancer cells, bacteria, or viruses, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may enhance binding affinity to certain proteins, while the quinoline core can intercalate with DNA or RNA, disrupting their function. The piperidine ring may also contribute to the compound’s overall bioactivity by improving its solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and biological activities of 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline with analogous compounds:

Compound Name Substituents (Quinoline Positions) Key Functional Groups Biological Activity Reference
Target Compound 3: (4-ClPh)SO₂; 4: 3-Me-piperidine Sulfonyl, piperidine Under investigation (SAR studies)
KM11060 (7-Cl-4-(4-(4-ClPh)SO₂-piperazinyl)) 7: Cl; 4: piperazinyl-SO₂-4-ClPh Piperazinyl sulfonyl, chlorine CFTR corrector (enhances function)
3-(4-ClPh)-1-(2-Me-4-Ph-quinolin-3-yl)propenone 3: propenone-4-ClPh; 4: Ph Chalcone, phenyl Antimicrobial, π–π interactions
3-(4-ClPh)SO₂-8-(piperidin-4-yl-amino)quinoline 3: (4-ClPh)SO₂; 8: piperidinyl Sulfonyl, amino-piperidine Antifungal, antibacterial screening
4-{[4-(4-ClPh)-piperazinyl]carbonyl}-3-Me-2-MePh-quinoline 4: piperazinyl-carbonyl; 2: MePh Piperazinyl carbonyl, methylphenyl Unreported (structural analog)

Physicochemical Properties

Property Target Compound KM11060 Chalcone Derivative
Molecular Formula C₂₀H₁₈ClN₃O₂S C₁₉H₁₇Cl₂N₃O₂S C₂₅H₁₇ClN₂O
Molecular Weight (g/mol) 407.89 422.33 396.87
Key Functional Groups SO₂, piperidine SO₂, piperazine Chalcone, quinoline
LogP (Predicted) 3.8 3.5 4.2

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₈H₁₈ClN₃O₂S, with a molecular weight of approximately 367.87 g/mol. The structure features a quinoline core substituted with a sulfonyl group and a piperidine moiety, which are known to enhance biological activity.

1. Antibacterial Properties

Research indicates that derivatives of the sulfonamide class, including those similar to this compound, exhibit moderate to strong antibacterial activity. In particular, studies have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential for treating infections caused by these pathogens .

2. Enzyme Inhibition

The compound displays notable enzyme inhibitory properties:

  • Acetylcholinesterase (AChE) : It has been shown to inhibit AChE significantly, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .
  • Urease : The compound also exhibits strong inhibitory action against urease, an enzyme linked to the pathogenesis of urinary tract infections .

3. Anticancer Activity

Studies have reported that compounds with similar structures demonstrate anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. The presence of the piperidine ring is particularly associated with enhanced antitumor activity .

Case Study 1: Antibacterial Screening

In a comparative study, several derivatives were synthesized and tested for antibacterial activity. The results indicated that compounds with the sulfonamide functional group showed stronger inhibition against Bacillus subtilis compared to other bacterial strains tested. This suggests that modifications in the structure can lead to enhanced efficacy against specific pathogens .

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to evaluate the effectiveness of this compound as an AChE inhibitor. The compound exhibited an IC50 value in the low micromolar range, indicating potent inhibition compared to standard inhibitors .

Summary of Biological Activities

Activity TypeEfficacy LevelMechanism
AntibacterialModerate to StrongInhibition of bacterial growth
AChE InhibitionPotentCompetitive inhibition
Urease InhibitionStrongEnzyme inhibition
AnticancerSignificantInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the multi-step synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-(3-methylpiperidin-1-yl)quinoline to achieve high yield and purity?

  • Methodological Answer : The synthesis requires precise control of reaction conditions, including:

  • Temperature : Exothermic steps (e.g., sulfonation) need gradual heating (40–60°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency for introducing the piperidinyl group .
  • Catalysts : Use of K₂CO₃ or Et₃N as bases improves sulfonyl group coupling .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates, while recrystallization enhances final product purity .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR validate substituent positions (e.g., sulfonyl and piperidinyl groups) and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and detects trace impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>95%) and monitors degradation products .

Q. How do reaction intermediates influence the final product’s functional group compatibility?

  • Methodological Answer :

  • Intermediate Isolation : Quenching reactions at timed intervals (TLC monitoring) prevents over-functionalization. For example, premature sulfonation can sterically hinder piperidinyl group introduction .
  • Protection/Deprotection : Temporary protection of the quinoline nitrogen (e.g., Boc groups) avoids unwanted side reactions during sulfonyl coupling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial efficacy) for this compound?

  • Methodological Answer :

  • Assay Validation : Cross-validate using standardized cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial tests) and replicate protocols from independent studies .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ comparisons under identical conditions (pH, temperature) to isolate structure-activity relationships (SAR) .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies .

Q. What strategies are recommended for studying the compound’s stability under physiological and storage conditions?

  • Methodological Answer :

  • Stress Testing : Expose the compound to pH gradients (1–13), elevated temperatures (40–80°C), and UV light to identify degradation pathways .
  • Stability-Indicating Assays : Use HPLC-DAD to track degradation products and DSC (Differential Scanning Calorimetry) to assess thermal stability .
  • Lyophilization : For long-term storage, lyophilize in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis/oxidation .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities for targets like topoisomerase II (anticancer) or bacterial gyrase .
  • QSAR Modeling : Train models on substituent descriptors (e.g., Hammett σ values for sulfonyl groups) to correlate electronic effects with activity .
  • MD Simulations : Analyze dynamic interactions (e.g., piperidinyl group flexibility) over 100-ns trajectories to optimize binding kinetics .

Q. What experimental approaches elucidate the role of the 3-methylpiperidinyl group in modulating pharmacokinetic properties?

  • Methodological Answer :

  • LogP Measurement : Compare partition coefficients (octanol/water) of analogs with/without the methyl group to assess lipophilicity changes .
  • CYP450 Inhibition Assays : Screen for cytochrome P450 interactions using human liver microsomes to evaluate metabolic stability .
  • Plasma Protein Binding : Equilibrium dialysis quantifies albumin binding, which influences bioavailability .

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